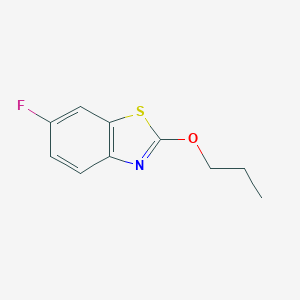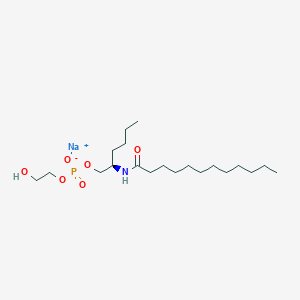
2-Dodecanoylamino-1-hexanolphosphoglycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecanoylamino-1-hexanolphosphoglycol, also known as DHPG, is a phospholipid derivative that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.
作用機序
2-Dodecanoylamino-1-hexanolphosphoglycol acts as an agonist of metabotropic glutamate receptors by binding to the extracellular domain of the receptor and inducing a conformational change that activates the intracellular signaling pathway. This leads to the activation of various downstream effectors such as phospholipase C, protein kinase C, and mitogen-activated protein kinase, which are involved in the regulation of synaptic plasticity, gene expression, and cell survival.
生化学的および生理学的効果
2-Dodecanoylamino-1-hexanolphosphoglycol has been shown to induce long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission in various brain regions, which are thought to underlie learning and memory processes. 2-Dodecanoylamino-1-hexanolphosphoglycol has also been shown to protect neurons from excitotoxicity and oxidative stress, which are involved in various neurological disorders. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in the regulation of neuronal excitability, synaptic transmission, and neuroprotection.
実験室実験の利点と制限
2-Dodecanoylamino-1-hexanolphosphoglycol is a potent and selective agonist of metabotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, 2-Dodecanoylamino-1-hexanolphosphoglycol has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal models. 2-Dodecanoylamino-1-hexanolphosphoglycol also has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
将来の方向性
2-Dodecanoylamino-1-hexanolphosphoglycol has shown promising results in various preclinical studies as a potential therapeutic agent for neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Future research should focus on the development of more stable and bioavailable analogs of 2-Dodecanoylamino-1-hexanolphosphoglycol that can be used in animal models and clinical trials. The role of metabotropic glutamate receptors in various neurological disorders should also be further investigated using 2-Dodecanoylamino-1-hexanolphosphoglycol and other selective agonists and antagonists of these receptors.
合成法
2-Dodecanoylamino-1-hexanolphosphoglycol can be synthesized by the reaction of dodecanoyl chloride with 1-hexanol in the presence of triethylamine, followed by the reaction with phosphorus oxychloride and sodium hydroxide. The resulting product can be purified by column chromatography to obtain pure 2-Dodecanoylamino-1-hexanolphosphoglycol.
科学的研究の応用
2-Dodecanoylamino-1-hexanolphosphoglycol has been widely used in scientific research as a tool to study the function of metabotropic glutamate receptors. It has been shown to activate group I and group II metabotropic glutamate receptors, but not group III receptors. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in synaptic plasticity, learning and memory, neuroprotection, and various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
CAS番号 |
132362-78-8 |
|---|---|
製品名 |
2-Dodecanoylamino-1-hexanolphosphoglycol |
分子式 |
C20H41NNaO6P |
分子量 |
445.5 g/mol |
IUPAC名 |
sodium;[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C20H42NO6P.Na/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22;/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25);/q;+1/p-1/t19-;/m1./s1 |
InChIキー |
MZFVWCHQZUSUQM-FSRHSHDFSA-M |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)([O-])OCCO.[Na+] |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |
その他のCAS番号 |
132362-78-8 |
同義語 |
2-dodecanoylamino-1-hexanolphosphoglycol DAHPG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



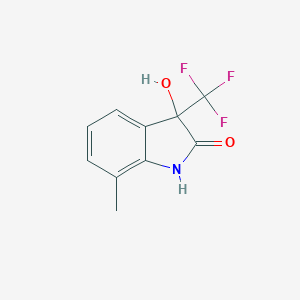
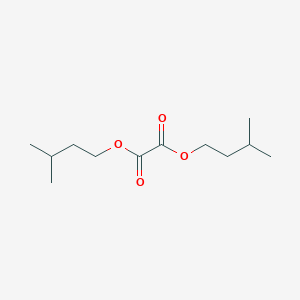
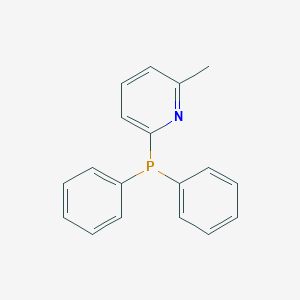

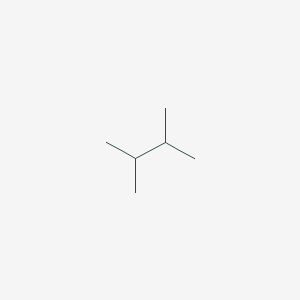
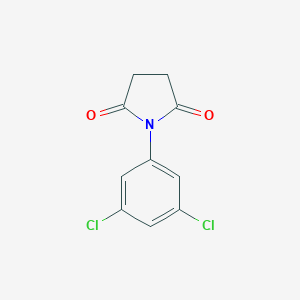
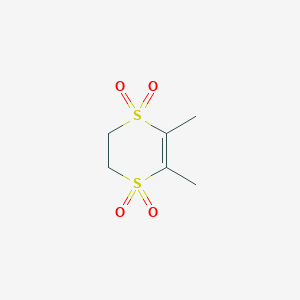
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
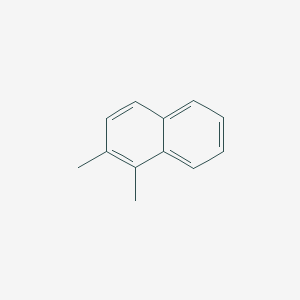
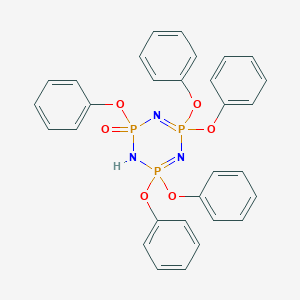
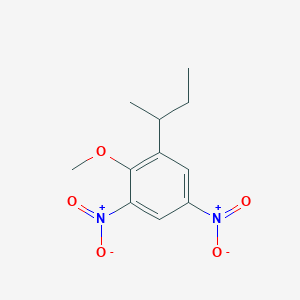
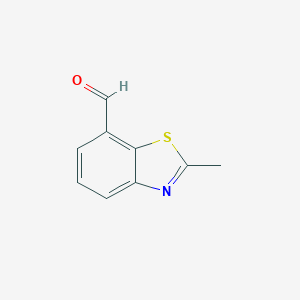
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
